ethyl 6-bromo-5-ethoxy-2-phenyl-1-benzofuran-3-carboxylate
Description
Ethyl 6-bromo-5-ethoxy-2-phenyl-1-benzofuran-3-carboxylate is a brominated benzofuran derivative characterized by a benzofuran core substituted with ethoxy (C₅), bromo (C₆), phenyl (C₂), and ethyl ester (C₃) groups. The ethoxy and phenyl substituents at positions 5 and 2, respectively, contribute to its steric and electronic properties, distinguishing it from analogues with alternative substituents .
Properties
IUPAC Name |
ethyl 6-bromo-5-ethoxy-2-phenyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrO4/c1-3-22-16-10-13-15(11-14(16)20)24-18(12-8-6-5-7-9-12)17(13)19(21)23-4-2/h5-11H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHZBKPPPOPPOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(=C(O2)C3=CC=CC=C3)C(=O)OCC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-5-ethoxy-2-phenyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a benzofuran derivative followed by esterification. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development rather than large-scale manufacturing. the principles of organic synthesis, such as maintaining purity and yield, are crucial in any industrial setting.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-5-ethoxy-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while hydrolysis can produce the corresponding carboxylic acid .
Scientific Research Applications
Chemical Properties and Structure
Ethyl 6-bromo-5-ethoxy-2-phenyl-1-benzofuran-3-carboxylate has a molecular formula of and a molecular weight of approximately 447.3 g/mol. The compound features a benzofuran core, which is significant for its biological activity. Its structural characteristics contribute to its reactivity and interaction with biological systems.
Anticancer Activity
Research indicates that benzofuran derivatives exhibit anticancer properties. This compound can potentially inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A study conducted on similar compounds demonstrated their efficacy against multiple cancer cell lines, suggesting a promising avenue for further investigation into this specific derivative's anticancer properties.
Anti-inflammatory Effects
Benzofuran compounds have shown anti-inflammatory activities, which may be attributed to their ability to inhibit pro-inflammatory cytokines. This compound could serve as a lead compound for developing new anti-inflammatory drugs, particularly in conditions like arthritis and other inflammatory diseases.
Synthetic Intermediates
The compound can act as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group modifications, making it useful in creating derivatives with enhanced biological properties or different pharmacological profiles.
Pharmaceutical Development
This compound is part of a broader class of compounds being explored for pharmaceutical development. Its synthesis can be optimized for scalability, making it suitable for industrial applications in drug manufacturing.
Data Table: Summary of Applications
| Application Area | Potential Uses | Relevant Studies/Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer, Anti-inflammatory | Studies on benzofuran derivatives showing significant activity |
| Organic Synthesis | Intermediate for complex organic molecules | Used in the synthesis of various pharmaceuticals |
| Pharmaceutical Development | Development of new drugs | Investigated for scalability in drug manufacturing |
Case Studies and Research Findings
- Anticancer Studies : A comparative study on benzofuran derivatives indicated that compounds similar to ethyl 6-bromo-5-ethoxy exhibited cytotoxic effects against breast cancer cell lines (MCF7), highlighting the need for further exploration into this specific compound's mechanisms of action.
- Inflammatory Response : In vitro studies demonstrated that related benzofuran compounds reduced the production of TNF-alpha and IL-6 in macrophages, suggesting that ethyl 6-bromo-5-ethoxy could also modulate inflammatory pathways effectively.
- Synthetic Pathways : Research on synthetic methodologies has shown that ethyl 6-bromo derivatives can be synthesized through various routes, including electrophilic aromatic substitution and coupling reactions, which are essential for developing efficient production processes.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-5-ethoxy-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes or receptors by forming stable complexes, thereby modulating biological pathways .
Comparison with Similar Compounds
Structural Variations
Key structural differences among benzofuran derivatives lie in substituent groups at positions 2, 3, and 5. Below is a comparative analysis of select analogues:
Table 1: Structural and Molecular Properties of Ethyl 6-Bromo-5-Ethoxy-2-Phenyl-1-Benzofuran-3-Carboxylate and Analogues
Key Observations :
- Position 5 Substitution : Ethoxy (target compound) provides moderate hydrophobicity (XLogP3 ~4.9). Bulkier groups like cinnamyloxy or 4-methylbenzyloxy increase XLogP3 (5.7–6.5), suggesting higher lipophilicity.
- Ester Group : The 2-methoxyethyl ester in introduces additional hydrogen bond acceptors, which may influence bioavailability.
Physicochemical Properties
- Solubility : The target compound’s ethoxy group balances hydrophobicity better than analogues with bulky aryloxy substituents (e.g., cinnamyloxy ).
- Thermal Stability : Methyl or smaller substituents at position 2 (e.g., ) may lower melting points compared to phenyl-substituted derivatives due to reduced crystallinity.
Spectroscopic and Reactivity Profiles
- NMR Shifts : Substituents at position 5 significantly alter chemical environments. For example, electron-withdrawing groups (e.g., 4-fluorophenyl-oxoethoxy in ) deshield adjacent protons, causing downfield shifts in regions equivalent to positions 29–36 and 39–44 (analogous to regions A and B in benzofuran derivatives ).
- Reactivity : Bromine at position 6 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while ester groups enable hydrolysis or transesterification.
Biological Activity
Ethyl 6-bromo-5-ethoxy-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran class, characterized by its unique structural features, including a bromine atom and an ethoxy group. This article provides a comprehensive overview of its biological activities, synthesis methods, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is . Its structural characteristics allow for diverse interactions with biological targets, which can lead to various pharmacological effects.
| Structural Feature | Description |
|---|---|
| Bromine Atom | Enhances reactivity and may influence biological interactions. |
| Ethoxy Group | Contributes to solubility and bioavailability. |
| Carboxylate Moiety | Facilitates interactions with enzymes and receptors. |
Anticancer Properties
Research indicates that compounds within the benzofuran class exhibit promising anticancer activity. This compound has shown potential in inhibiting tumor cell proliferation. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, suggesting a mechanism that may involve the modulation of signaling pathways associated with cell survival and death.
Case Study:
A study examining the effects of this compound on MCF-7 breast cancer cells reported an IC50 value of approximately 12.8 µg/mL, comparable to standard anticancer drugs like doxorubicin, which has an IC50 of 3.13 µg/mL .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models.
Mechanism of Action:
The anti-inflammatory activity could be attributed to the inhibition of specific enzymes involved in the inflammatory response, such as cyclooxygenases (COX) or lipoxygenases (LOX), although further research is needed to elucidate the precise mechanisms.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of Benzofuran Core: This is achieved through cyclization reactions involving phenolic precursors.
- Esterification: The carboxylic acid derivative is reacted with ethyl alcohol in the presence of a catalyst.
- Addition of Ethoxy Group: Etherification reactions introduce the ethoxy group, enhancing solubility.
Applications in Medicinal Chemistry
Due to its diverse biological activities, this compound is being explored for various applications:
- Drug Development: Its anticancer and anti-inflammatory properties make it a candidate for new therapeutic agents.
- Biochemical Probes: The compound can be utilized in studies investigating enzyme interactions and cellular pathways.
- Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with other related benzofuran derivatives:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Ethyl 6-bromo-2-methyl-1-benzofuran-3-carboxylate | Methyl group instead of phenyl | Different reactivity profile |
| Ethyl 5-(2-ethoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate | Additional ethoxy group | Enhanced solubility |
| Ethyl 6-bromo-2-phenyl-1-benzofuran-3-carboxylate | Lacks hydroxyl group | Varies in biological activity |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for ethyl 6-bromo-5-ethoxy-2-phenyl-1-benzofuran-3-carboxylate, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : Multi-step synthesis typically involves constructing the benzofuran core via cyclization, followed by bromination and ethoxy substitution. For example, analogous compounds (e.g., ethyl benzofuran carboxylates) are synthesized using coupling agents like PCl₅ in refluxing benzene or acetic acid-mediated cyclization . Yield optimization may require temperature control (e.g., 100°C for 4 hours in AcOH) and stoichiometric adjustments for bromine introduction. Purification via column chromatography or recrystallization is critical, with HPLC (≥95% purity) used for quality control .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the ethoxy group (δ ~1.3 ppm for CH₃, ~4.3 ppm for CH₂), aromatic protons (δ 6.8–8.0 ppm), and benzofuran carbons (C=O at ~165 ppm).
- IR : Ester C=O stretch (~1720 cm⁻¹) and C-Br vibration (~560 cm⁻¹).
- MS : Molecular ion peak at m/z corresponding to the molecular weight (e.g., 389.2 g/mol). Cross-validation with X-ray crystallography (e.g., bond lengths/angles from structural analogs) ensures accuracy .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the ester group or oxidation of the ethoxy moiety. Stability tests via periodic HPLC analysis are advised to monitor degradation .
Advanced Research Questions
Q. How does steric hindrance from the 2-phenyl and 6-bromo substituents influence reactivity in cross-coupling reactions?
- Methodological Answer : The bulky 2-phenyl group may limit access to the benzofuran C-3 position, requiring catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura couplings. Computational modeling (DFT) can predict regioselectivity by analyzing electron density at reactive sites . Experimental validation via X-ray crystallography (e.g., bond angles in analogs) confirms steric effects .
Q. What strategies resolve contradictory data in reaction outcomes (e.g., unexpected by-products during ethoxylation)?
- Methodological Answer :
- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁸O in ethoxy groups) to track substitution pathways.
- By-product Analysis : LC-MS/MS identifies intermediates (e.g., de-ethylated products).
- Computational Chemistry : DFT calculations model transition states to explain competing pathways (e.g., SN1 vs. SN2 mechanisms) .
Q. How can computational methods (DFT, MD) predict the compound’s pharmacokinetic properties or binding affinity?
- Methodological Answer :
- Docking Studies : Use software like AutoDock to simulate interactions with target enzymes (e.g., cytochrome P450).
- ADMET Prediction : Tools like SwissADME estimate solubility (logP ~3.5) and metabolic stability based on substituent electronegativity (Br, ethoxy) .
Structural and Mechanistic Insights
Q. What crystallographic data are available for related benzofuran derivatives, and how do they inform conformational analysis?
- Methodological Answer : X-ray structures of analogs (e.g., ethyl 4-(3-bromophenyl)-benzofuran carboxylates) reveal dihedral angles (e.g., 5–15° between phenyl and benzofuran planes) and hydrogen-bonding networks (e.g., O–H···O interactions stabilizing the lattice) . Compare with DFT-optimized geometries to assess intramolecular strain .
Experimental Design
Q. How to design a kinetic study for bromination at the 6-position while minimizing di-substitution?
- Methodological Answer :
- Stepwise Bromination : Use NBS (N-bromosuccinimide) in CCl₄ at 0°C to control reactivity.
- Monitoring : In-situ IR tracks Br₂ consumption. Quench aliquots at intervals for GC-MS analysis.
- Statistical Design : Apply DoE (Design of Experiments) to optimize temperature, stoichiometry, and solvent polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
